1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Physicochemical properties Drug‑likeness Permeability

1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid (CAS 1856025-34-7) belongs to the N‑benzyl‑3‑nitropyrazole‑4‑carboxylic acid class, with a molecular weight of 316.09 g mol⁻¹ and an XLogP3‑AA of 2.8. It is supplied as a research‑grade building block, and its safety profile includes GHS07 hazard statements (H302, H315, H319, H335).

Molecular Formula C11H7Cl2N3O4
Molecular Weight 316.09 g/mol
Cat. No. B8037330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
Molecular FormulaC11H7Cl2N3O4
Molecular Weight316.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl)Cl
InChIInChI=1S/C11H7Cl2N3O4/c12-8-2-1-6(3-9(8)13)4-15-5-7(11(17)18)10(14-15)16(19)20/h1-3,5H,4H2,(H,17,18)
InChIKeyIRMWKPAXZAQUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic Acid: Physicochemical & Safety Baseline for Procurement


1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid (CAS 1856025-34-7) belongs to the N‑benzyl‑3‑nitropyrazole‑4‑carboxylic acid class, with a molecular weight of 316.09 g mol⁻¹ and an XLogP3‑AA of 2.8 [1]. It is supplied as a research‑grade building block, and its safety profile includes GHS07 hazard statements (H302, H315, H319, H335) . Its unique combination of a 3,4‑dichlorobenzyl substituent and a 3‑nitro group on the pyrazole‑4‑carboxylic acid scaffold distinguishes it from closely related analogs that lack the nitro moiety or bear an amino group at the same position.

Why In‑Class 1‑(Dichlorobenzyl)‑1H‑pyrazole‑4‑carboxylic Acids Cannot Be Interchanged with the 3‑Nitro Derivative


Compounds that share the 1‑(3,4‑dichlorobenzyl)‑1H‑pyrazole‑4‑carboxylic acid core but differ at the 3‑position (e.g., the 3‑amino analog, CAS 1856022‑05‑3, or the parent des‑nitro analog, CAS 1035224‑56‑6) exhibit markedly different hydrogen‑bonding capacities, topological polar surface areas, and downstream derivatisation chemistry [1][2][3]. Because these parameters govern passive permeability, solubility, protein‑ligand interaction profiles, and the feasibility of follow‑up transformations (e.g., nitro reduction to amine or conversion to amides), substitution with the amino or hydrogen analog can fundamentally alter a synthetic route or a structure–activity relationship in a medicinal chemistry campaign. Consequently, procurement of the correct 3‑nitro congener is mandatory for projects that require the specific electronic, steric, and synthetic‑handle properties of the title compound.

Quantitative Differentiation of 1‑(3,4‑Dichlorobenzyl)‑3‑nitro‑1H‑pyrazole‑4‑carboxylic Acid vs. Closest Analogs


Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area Differentiate the 3‑Nitro Conformer

The target compound possesses five hydrogen‑bond acceptors (HBA) and a topological polar surface area (TPSA) of 101 Ų [1]. This is a direct consequence of the 3‑nitro group. In contrast, the 3‑amino analog (CAS 1856022‑05‑3) has only four HBA and a TPSA of 81 Ų, while the parent des‑nitro analog (CAS 1035224‑56‑6) has only three HBA and a TPSA of 55 Ų [2][3]. Higher HBA count typically reduces passive membrane permeability (PAMPA or Caco‑2), and TPSA values >80–100 Ų are often associated with poorer oral absorption. Therefore, the 3‑nitro compound is predicted to exhibit significantly lower passive permeability than its 3‑amino and des‑nitro counterparts.

Physicochemical properties Drug‑likeness Permeability

Hydrogen‑Bond Donor Count Distinguishes the 3‑Nitro from the 3‑Amino Analog

The target compound bears a single hydrogen‑bond donor (HBD) from the carboxylic acid [1]. The 3‑amino analog (CAS 1856022‑05‑3) contains two HBDs (carboxylic acid plus primary amine), while the des‑nitro analog has one HBD [2][3]. The additional HBD in the amino congener can increase aqueous solubility but may also reduce passive permeability relative to the nitro compound, creating a divergent pharmacokinetic profile that must be matched to the intended application.

Hydrogen bonding Solubility Drug‑likeness

Molecular Weight and Heavy Atom Count Differentiate the 3‑Nitro Conformer as the Heaviest, Most Complex Scaffold

The target compound has a molecular weight of 316.09 g mol⁻¹ and contains 20 heavy atoms [1]. This is substantially higher than the 3‑amino analog (286.11 g mol⁻¹, 18 heavy atoms) and the des‑nitro analog (271.10 g mol⁻¹, 17 heavy atoms) [2][3]. The increased molecular weight correlates with greater structural complexity (complexity score: 392 for the nitro compound vs. 319 for the amino analog and 291 for the des‑nitro analog), which can be advantageous in fragment‑based drug discovery where a higher starting complexity reduces the number of synthetic steps required to reach lead‑like space.

Molecular weight Complexity Lipophilicity

The 3‑Nitro Group Enables a Unique Reduction Handle for Downstream Diversification into Amine‑Containing Libraries

The 3‑nitro group of the title compound can be chemoselectively reduced to the corresponding amine under standard conditions (e.g., H₂, Pd/C or Fe/NH₄Cl) [1]. The 3‑amino analog (CAS 1856022‑05‑3) already exists in the amino oxidation state and cannot undergo this transformation, while the des‑nitro analog (CAS 1035224‑56‑6) lacks the functionality entirely [2][3]. This reduction handle allows the title compound to serve as a direct precursor to a library of amides, sulfonamides, ureas, and other amine‑derived functional groups, which are frequently explored in kinase inhibitor and GPCR modulator programs. Importantly, the nitro compound bridges the gap between early‑stage diversity (via carboxylic acid coupling) and late‑stage diversification (via nitro reduction), a capability that neither the 3‑amino nor the des‑nitro analog can replicate.

Synthetic utility Late‑stage functionalization Medicinal chemistry

Safety Profile: GHS07 Hazard Classification Confirms Acute Oral Toxicity and Irritation Potential, Differentiating Handling Requirements

The title compound carries GHS07 hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as documented in a commercial SDS . In contrast, the 3‑amino analog (CAS 1856022‑05‑3) is classified only with H315 + H319 + H335 (lacking the acute oral toxicity warning H302), and the des‑nitro analog (CAS 1035224‑56‑6) carries no publicly available GHS07 hazard statements from this vendor . This means that facilities ordering the 3‑nitro compound must implement additional engineering controls (e.g., dedicated weighing stations with local exhaust ventilation) and provide enhanced personal protective equipment (PPE) to comply with H302 precautions, which may not be required for the amino or des‑nitro analogs.

Safety GHS classification Occupational health

Unique CAS Number and MDL Identifier Ensure Unambiguous Procurement and Inventory Tracking

The title compound is unambiguously identified by CAS 1856025‑34‑7 and MDL MFCD29911884 . The 3‑amino analog is registered under CAS 1856022‑05‑3 (MDL MFCD29911866), and the des‑nitro analog under CAS 1035224‑56‑6 (no MDL available from the same vendor) . The non‑overlapping CAS assignments eliminate the risk of cross‑ordering errors that can occur when compounds share a common substructure. In regulated discovery environments (e.g., GLP‑compliant or patent‑prosecution labs), the ability to unambiguously identify the precise chemical entity through a unique MDL number is critical for electronic lab notebook (ELN) entries and for establishing novelty in patent filings.

Chemical identity Procurement Regulatory compliance

Optimal Application Scenarios for 1‑(3,4‑Dichlorobenzyl)‑3‑nitro‑1H‑pyrazole‑4‑carboxylic Acid Based on Verified Evidence


Medicinal Chemistry Library Synthesis Requiring a Polar, Low‑Permeability Pyrazole Scaffold

With five hydrogen‑bond acceptors and a TPSA of 101 Ų, the title compound is an ideal starting point for fragment‑ or lead‑oriented libraries targeting peripheral proteins or extracellular targets where moderate aqueous solubility is desired and blood–brain barrier penetration is unnecessary [1]. Its single hydrogen‑bond donor minimizes the risk of excessive aqueous solubility that could lead to poor pharmacokinetics, relative to the 3‑amino analog which carries two donors. This profile, derived from PubChem computed properties, directs the compound toward anti‑inflammatory or kinase inhibitor programs where polar, non‑CNS‑penetrant molecules are preferred.

Two‑Stage Diversification Approach: Carboxylic Acid Coupling Followed by Nitro Reduction

The presence of both a carboxylic acid and a reducible nitro group makes this building block uniquely suited for a two‑stage diversification strategy [1]. In the first stage, the acid is coupled to an amine‑containing fragment to generate an amide library; in the second stage, the nitro group is reduced to an amine and further elaborated to amides, sulfonamides, or ureas. The 3‑amino analog cannot undergo the second stage, and the des‑nitro analog lacks the second handle entirely [2][3]. This dual‑handle approach reduces library synthesis cycle time by eliminating the need to acquire separate building blocks for each diversification point.

CNS Drug Discovery Where Low HBD Count Is Critical for Brain Penetration

CNS drug‑likeness guidelines (e.g., Pfizer’s CNS MPO) recommend HBD ≤ 3. The title compound, with a single HBD, falls well within this range [1]. The 3‑amino analog, bearing two HBDs, is less favoured for CNS programs because the additional donor group can reduce passive permeability across the blood–brain barrier [2]. Researchers pursuing neurodegenerative disease targets or psychiatric indications should procure the 3‑nitro congener to maintain compliance with CNS‑optimized property profiles from the very first iteration of library synthesis.

Occupational Health‑conscious Laboratories That Require Detailed Hazard Information for Safe Handling

The GHS07 hazard classification (H302, H315, H319, H335) documented for the title compound in a commercial SDS provides explicit guidance for safe handling, including mandatory use of local exhaust ventilation and impervious gloves [1]. In contrast, the publicly available hazard statements for the 3‑amino analog are less complete, and those for the des‑nitro analog are absent from the same supplier [2][3]. Laboratories operating under stringent EHS (Environment, Health, and Safety) policies, such as those in large pharmaceutical companies, can rely on the detailed hazard profile of the nitro compound to perform risk assessments and implement appropriate control measures from the outset, avoiding the uncertainty associated with less‑characterized analogs.

Quote Request

Request a Quote for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.